Rhc 80267

Vue d'ensemble

Description

La diacylglycérol lipase est une enzyme responsable de la génération de l'endocannabinoïde 2-arachidonoylglycérol à partir du diacylglycérol . Ce composé a des implications importantes dans divers domaines de la recherche scientifique, en particulier dans l'étude des voies de signalisation lipidique.

Applications De Recherche Scientifique

RHC 80267 has a wide range of applications in scientific research:

Mécanisme D'action

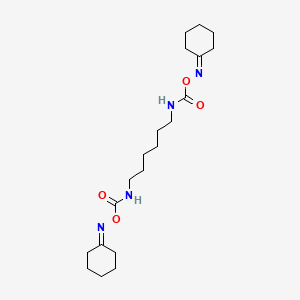

Rhc 80267, also known as RHC-80267 or 1,6-Bis(cyclohexyloximinocarbonyl)hexane or RHC80267, is a potent and selective inhibitor of diacylglycerol lipase (DAGL) and has a significant impact on various biochemical pathways .

Target of Action

The primary target of this compound is diacylglycerol lipase (DAGL) . DAGL is an enzyme that catalyzes the hydrolysis of diacylglycerol (DAG), producing monoacylglycerol and a free fatty acid . This compound also inhibits cholinesterase activity, thereby enhancing the relaxation evoked by acetylcholine .

Mode of Action

This compound acts as a potent and selective inhibitor of DAGL, with an IC50 of 4 μM in canine platelets . It inhibits cholinesterase activity with an IC50 of 4 μM, thereby enhancing the relaxation evoked by acetylcholine . This compound also inhibits COX and the hydrolysis of phosphatidylcholine (PC) .

Biochemical Pathways

This compound affects several biochemical pathways. By inhibiting DAGL, it impacts the production of monoacylglycerol and free fatty acids, key components in various signaling pathways . The inhibition of cholinesterase activity enhances the action of acetylcholine, a neurotransmitter involved in many functions including muscle movement and memory . Additionally, by inhibiting COX and the hydrolysis of PC, this compound can influence inflammatory responses .

Pharmacokinetics

It is soluble in dmso to 25 mg/ml , which could potentially impact its bioavailability.

Result of Action

The inhibition of DAGL by this compound can lead to changes in the levels of monoacylglycerol and free fatty acids, affecting various cellular processes . The enhancement of acetylcholine-induced relaxation could have implications for muscle function . The inhibition of COX and the hydrolysis of PC could potentially influence inflammatory responses .

Analyse Biochimique

Biochemical Properties

RHC-80267 is known to inhibit diacylglycerol lipase, an enzyme that catalyzes the hydrolysis of diacylglycerol (DAG) to generate 2-arachidonoylglycerol . This compound also inhibits cholinesterase activity, thereby enhancing the relaxation evoked by acetylcholine . Furthermore, RHC-80267 inhibits COX and the hydrolysis of phosphatidylcholine (PC) .

Cellular Effects

RHC-80267 has been shown to have significant effects on various types of cells and cellular processes. For instance, it enhances contractions induced by certain compounds in human and rat pulmonary arteries . In a study involving a pilocarpine model of temporal lobe epilepsy, RHC-80267 treatment significantly reduced the percentage of mice suffering from spontaneous recurrent seizures .

Molecular Mechanism

At the molecular level, RHC-80267 exerts its effects through several mechanisms. It inhibits the activity of diacylglycerol lipase, thereby reducing the production of 2-arachidonoylglycerol . It also enhances the relaxation evoked by acetylcholine by inhibiting cholinesterase activity . Additionally, RHC-80267 inhibits COX and the hydrolysis of phosphatidylcholine .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of RHC-80267 have been observed to change over time. For example, in a pilocarpine model of temporal lobe epilepsy, RHC-80267 treatment resulted in a decrease in epileptic symptoms and comorbid conditions over the chronic epileptic period .

Dosage Effects in Animal Models

The effects of RHC-80267 have been observed to vary with different dosages in animal models. In a study involving a pilocarpine model of temporal lobe epilepsy, RHC-80267 treatment significantly reduced the percentage of mice suffering from spontaneous recurrent seizures .

Metabolic Pathways

RHC-80267 is involved in the lipid metabolism pathway, specifically in the hydrolysis of diacylglycerol . It inhibits the activity of diacylglycerol lipase, thereby reducing the production of 2-arachidonoylglycerol .

Méthodes De Préparation

La synthèse du RHC 80267 implique la réaction de l'hexane-1,6-diamine avec l'isocyanate de cyclohexyle pour former le dérivé urée correspondant. Cet intermédiaire est ensuite traité avec de l'hydroxylamine pour donner le produit final . Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques tels que le dichlorométhane ou le tétrahydrofurane, et les réactions sont effectuées à température ambiante ou à des températures légèrement élevées.

Analyse Des Réactions Chimiques

Le RHC 80267 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.

Réduction : Le composé peut être réduit pour former différents produits réduits.

Substitution : Le this compound peut subir des réactions de substitution où un ou plusieurs de ses groupes fonctionnels sont remplacés par d'autres groupes.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et de l'aluminium, et divers nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.

Applications de la recherche scientifique

Le this compound a une large gamme d'applications dans la recherche scientifique :

Mécanisme d'action

Le this compound exerce ses effets en inhibant sélectivement la diacylglycérol lipase, empêchant ainsi la conversion du diacylglycérol en 2-arachidonoylglycérol . Cette inhibition affecte diverses voies de signalisation qui dépendent du diacylglycérol et de ses métabolites. De plus, le this compound inhibe l'activité de la cholinestérase, augmentant la relaxation induite par l'acétylcholine . Il inhibe également la cyclooxygénase et l'hydrolyse de la phosphatidylcholine .

Comparaison Avec Des Composés Similaires

Le RHC 80267 est unique dans son inhibition sélective de la diacylglycérol lipase. Les composés similaires comprennent :

THL (tétrahydrolipstatine) : Un autre inhibiteur de la diacylglycérol lipase, mais avec une sélectivité et une puissance différentes.

Orlistat : Un inhibiteur de la lipase utilisé principalement pour la perte de poids, qui affecte également la diacylglycérol lipase, mais avec une gamme d'activités plus large.

Le this compound se distingue par sa grande sélectivité et sa puissance dans l'inhibition de la diacylglycérol lipase, ce qui en fait un outil précieux dans la recherche sur la signalisation lipidique .

Propriétés

IUPAC Name |

(cyclohexylideneamino) N-[6-[(cyclohexylideneamino)oxycarbonylamino]hexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34N4O4/c25-19(27-23-17-11-5-3-6-12-17)21-15-9-1-2-10-16-22-20(26)28-24-18-13-7-4-8-14-18/h1-16H2,(H,21,25)(H,22,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXSVYGIGWRDVQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=NOC(=O)NCCCCCCNC(=O)ON=C2CCCCC2)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90232494 | |

| Record name | (Hexane-1,6-diyldiimino)bis{[(cyclohexylideneamino)oxy]methanone} | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90232494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83654-05-1 | |

| Record name | Cyclohexanone 1,1′-[O,O′-[1,6-hexanediylbis(iminocarbonyl)]dioxime] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83654-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,6-Bis(cyclohexyloximinocarbonyl)hexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083654051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Hexane-1,6-diyldiimino)bis{[(cyclohexylideneamino)oxy]methanone} | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90232494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,6-BIS(CYCLOHEXYLOXIMINOCARBONYL)HEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9VB68H5WIT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of RHC 80267 and how does it interact with it?

A1: this compound specifically targets and inhibits DAG lipase. [] This enzyme catalyzes the hydrolysis of diacylglycerol (DAG) to 2-arachidonylglycerol (2-AG), a precursor to arachidonic acid. By binding to DAG lipase, this compound prevents this conversion, thereby reducing AA availability for downstream signaling pathways. []

Q2: What are the downstream consequences of inhibiting DAG lipase with this compound?

A2: Inhibiting DAG lipase with this compound disrupts the production of AA and its metabolites, including prostaglandins and leukotrienes. [, ] This disruption affects various cellular processes, including inflammation, smooth muscle contraction, and hormone secretion. [, , ]

Q3: Does this compound influence the endocannabinoid system?

A3: Yes, this compound can modulate the endocannabinoid system by inhibiting the production of 2-AG, an endocannabinoid. [] This inhibition has been linked to reduced pain sensitivity in response to stress, suggesting a potential role for this compound in pain management. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.